

# What are the chemical properties of Homatropine Methylbromide for research?

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Compound of Interest

Compound Name: Homatropine Methylbromide

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## Homatropine Methylbromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Homatropine Methylbromide**, a quaternary ammonium derivative of homatropine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its mechanism of action, key chemical characteristics, and established experimental protocols.

### **Chemical and Physical Properties**

**Homatropine Methylbromide** is a synthetic tertiary amine alkaloid with antimuscarinic properties.[1] As a quaternary ammonium salt, it is a peripherally acting agent that does not readily cross the blood-brain barrier.[2]

Table 1: Physicochemical Properties of Homatropine Methylbromide



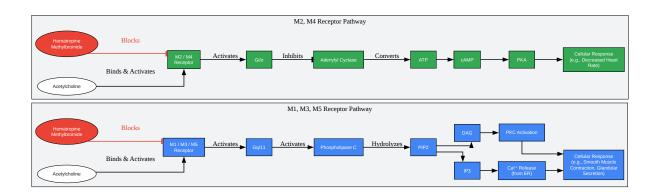
Property	Value	Source
Molecular Formula	C17H24BrNO3	[2]
Molecular Weight	370.28 g/mol	[3]
CAS Number	80-49-9	[2]
Melting Point	191-192 °C	[4]
Appearance	White, crystalline powder	[4]
Solubility	Very soluble in water; Freely soluble in ethanol; Soluble in DMSO	[3][5]
pKa (Strongest Acidic)	11.99	[3]
pKa (Strongest Basic)	-4.1	[3]

# Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

**Homatropine Methylbromide** functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][4] These G protein-coupled receptors are integral to the parasympathetic nervous system and are involved in a myriad of physiological processes.[6] By blocking the action of acetylcholine, **Homatropine Methylbromide** inhibits parasympathetic nerve stimulation.[1]

There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling pathways.[6] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP<sub>3</sub>) and intracellular calcium. M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]





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Caption: Muscarinic receptor signaling pathways antagonized by **Homatropine Methylbromide**.

## **Quantitative Pharmacological Data**

The antagonistic activity of **Homatropine Methylbromide** has been quantified in various in vitro systems. The following tables summarize key affinity and potency data.

Table 2: In Vitro Potency of Homatropine Methylbromide



Parameter	Tissue/Cell Line	Value	Source
IC50	Endothelial Muscarinic Receptors (WKY-E Rats)	162.5 nM	[3]
IC50	Smooth Muscle Muscarinic Receptors (SHR-E Rats)	170.3 nM	[3]

Table 3: Antagonist Affinity of Homatropine

Parameter	Tissue	Value	Source
pA <sub>2</sub>	Guinea Pig Stomach	7.13	[3]
pA <sub>2</sub>	Guinea Pig Atria (Force)	7.21	[3]
pA <sub>2</sub>	Guinea Pig Atria (Rate)	7.07	[3]

Note: Data on the specific binding affinities (Ki) of **Homatropine Methylbromide** for the individual M1-M5 muscarinic receptor subtypes is not readily available in the public domain.

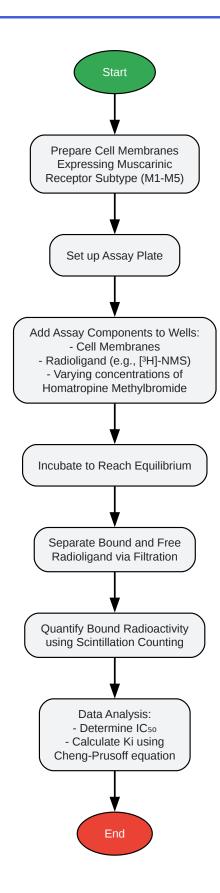
## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the characterization of **Homatropine Methylbromide**'s pharmacological profile.

## Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of **Homatropine Methylbromide** for muscarinic receptors.





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